

A Guide to the Spectroscopic Characterization of 6-Methyl-2-phenyl-1H-indole

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Compound of Interest

Compound Name: 6-Methyl-2-phenyl-1H-indole

Cat. No.: B1593685

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Prepared by: A Senior Application Scientist

Introduction

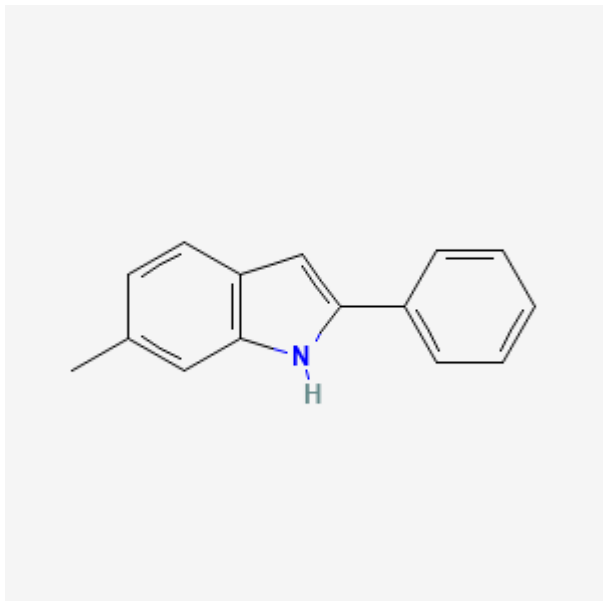
Welcome to this in-depth technical guide on the spectroscopic characterization of **6-Methyl-2-phenyl-1H-indole** (CAS No. 66354-87-8). This document is intended for researchers, medicinal chemists, and drug development professionals who rely on precise structural elucidation to advance their scientific objectives. **6-Methyl-2-phenyl-1H-indole** belongs to the vast and pharmaceutically significant family of indole derivatives, which form the core scaffold of numerous natural products and synthetic drugs.

The precise arrangement of the methyl and phenyl substituents on the indole core dictates the molecule's steric and electronic properties, which in turn govern its biological activity and pharmacological profile. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will not only present the data but also delve into the causality behind the spectral features, offering field-proven insights into data acquisition and interpretation.

Molecular Overview

- IUPAC Name: **6-methyl-2-phenyl-1H-indole**^[1]
- Molecular Formula: C₁₅H₁₃N^[1]

- Molecular Weight: 207.27 g/mol [1]
- Structure:



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **6-Methyl-2-phenyl-1H-indole**, both ^1H and ^{13}C NMR are indispensable for confirming the substitution pattern.

Expertise & Experience: The "Why" Behind the Experiment

The choice of solvent and internal standard is paramount for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl_3) is a common choice for similar indole derivatives due to its excellent solubilizing properties and relatively clean spectral window.[2] However, for observing the labile N-H proton, deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$) is often superior as it reduces the rate of proton exchange with the solvent.[3] Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) for referencing chemical shifts.[4]

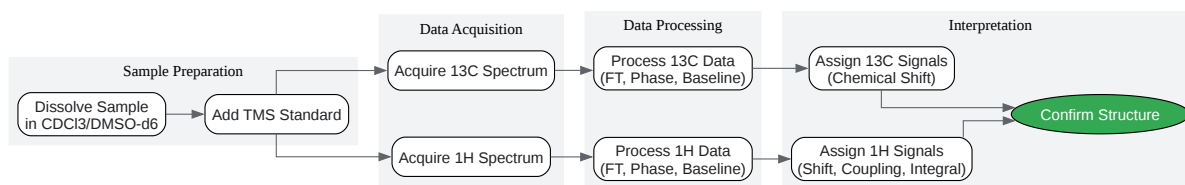
Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Methyl-2-phenyl-1H-indole** in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$) in a standard 5 mm NMR

tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.
- Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the crowded aromatic region.[5]
- ^1H NMR Acquisition:
 - Acquire data using a standard single-pulse experiment.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ^{13}C isotope.

Logical Workflow for NMR Analysis



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Caption: Workflow for NMR structural elucidation.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to 13 distinct protons. The aromatic region (δ 7.0-8.5 ppm) will be complex, but key signals can be predicted based on known substituent effects in indoles.

Predicted Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~8.1-8.5	Broad Singlet	1H	NH-1	Labile proton, broad signal. Chemical shift is highly dependent on solvent and concentration.[6]
~7.6-7.7	Doublet (or m)	2H	Phenyl H-2', H-6'	Ortho protons on the phenyl ring, deshielded by proximity to the indole system.
~7.4-7.5	Triplet (or m)	2H	Phenyl H-3', H-5'	Meta protons on the phenyl ring.
~7.3-7.4	Triplet (or m)	1H	Phenyl H-4'	Para proton on the phenyl ring.
~7.5	Doublet	1H	Indole H-4	Deshielded by the indole ring current. Coupled to H-5.
~7.3	Singlet	1H	Indole H-7	Appears as a singlet or narrow doublet due to the adjacent methyl-substituted carbon.
~6.9-7.0	Doublet	1H	Indole H-5	Coupled to H-4.
~6.7-6.8	Singlet	1H	Indole H-3	The C3-proton in 2-substituted indoles typically appears as a

singlet at a relatively high field.^[7]

~2.4-2.5

Singlet

3H

CH₃-6

Methyl group protons, appearing as a sharp singlet in the aliphatic region.

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum will display 15 distinct carbon signals, as all carbons in the molecule are chemically non-equivalent. Quaternary carbons (C2, C3a, C6, C7a, C1') will typically show weaker signals.

Predicted Shift (ppm)	Assignment	Rationale
~138-140	C-2	Quaternary carbon attached to nitrogen and the phenyl group, expected to be downfield.
~136-137	C-7a	Indole ring fusion carbon adjacent to nitrogen.
~132-133	C-1'	Quaternary carbon of the phenyl ring attached to the indole.
~131-132	C-6	Quaternary carbon bearing the methyl group.
~128-130	C-2', C-6'	Phenyl carbons ortho to the indole ring.
~127-129	C-4', C-3', C-5'	Remaining phenyl carbons.
~128-129	C-3a	Indole ring fusion carbon.
~123-124	C-5	Indole methine carbon.
~120-121	C-4	Indole methine carbon.
~110-111	C-7	Indole methine carbon adjacent to the ring fusion.
~99-101	C-3	Indole methine carbon, typically shifted upfield in 2-substituted indoles.
~21-22	CH ₃ -6	Aliphatic methyl carbon.

Note: Predictions are based on general indole chemical shift data and substituent effects. Actual experimental values may vary slightly.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For **6-Methyl-2-phenyl-1H-indole**, IR analysis confirms the presence of the N-H bond, aromatic rings, and aliphatic C-H bonds.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- **Sample Scan:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

IR Spectral Interpretation

The IR spectrum provides a molecular fingerprint. The key is to identify characteristic group frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3410	Medium, Sharp	N-H Stretch	The characteristic stretching vibration for the indole N-H group. [5][9]
3100-3000	Medium-Weak	Aromatic C-H Stretch	Stretching vibrations of C-H bonds on the indole and phenyl rings.[9]
2980-2850	Weak	Aliphatic C-H Stretch	Symmetric and asymmetric stretching of the C-H bonds in the methyl group.
~1615, ~1580, ~1450	Medium-Strong	Aromatic C=C Stretch	In-plane skeletal vibrations of the aromatic rings. The pattern can be diagnostic of substitution.[9]
850-750	Strong	C-H Out-of-Plane Bending	Bending vibrations of aromatic C-H bonds. The specific pattern in this region is highly characteristic of the substitution pattern on the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern.

Expertise & Experience: Choosing the Right Ionization

Electron Ionization (EI) is the classic and most common technique for analyzing small, volatile molecules like this indole derivative. It imparts significant energy, leading to extensive and reproducible fragmentation, which is excellent for structural confirmation.^[10] The resulting mass spectrum serves as a unique fingerprint that can be compared against spectral libraries like NIST.^[1]

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, providing both retention time information and a clean mass spectrum.

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Instrumentation:** Use a GC system coupled to a mass spectrometer with an EI source (typically operating at 70 eV).
- **GC Separation:** Inject the sample onto a suitable capillary column (e.g., DB-5ms). A temperature program is used to elute the compound.
- **MS Detection:** The mass spectrometer scans a mass range (e.g., m/z 40-400) as the compound elutes from the GC column, recording the mass spectrum.

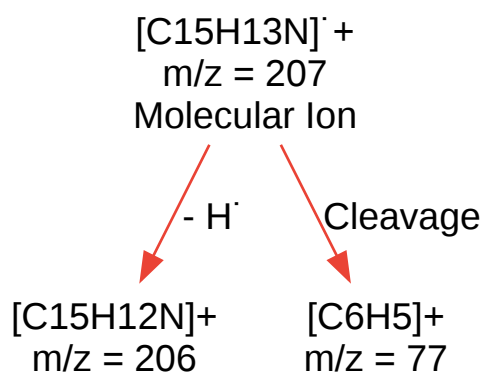
Mass Spectrum Interpretation

The EI mass spectrum of **6-Methyl-2-phenyl-1H-indole** is expected to be dominated by a strong molecular ion peak and a characteristic fragmentation pattern.

Data Summary (Based on NIST data for CID 261513^[1])

m/z	Relative Intensity	Assignment	Rationale
207	High (Base Peak)	$[M]^{+\cdot}$ (Molecular Ion)	Corresponds to the molecular weight of $C_{15}H_{13}N$. Its high intensity is typical for stable aromatic systems.
206	High	$[M-H]^+$	Loss of a single hydrogen atom, often from the N-H or methyl group, to form a highly stable, conjugated cation. This is a very common fragmentation pathway for indoles. [10] [11]
178	Low	$[M-H-HCN]^+$ or $[M-CH_3]^+?$	Potential loss of HCN from the indole ring or loss of a methyl radical followed by rearrangement.
77	Medium	$[C_6H_5]^+$	Phenyl cation, resulting from cleavage of the bond between the indole and phenyl rings.

Proposed Fragmentation Pathway



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Caption: Primary fragmentation of **6-Methyl-2-phenyl-1H-indole** in EI-MS.

Conclusion

The structural confirmation of **6-Methyl-2-phenyl-1H-indole** is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the essential functional groups, and mass spectrometry validates the molecular weight while revealing characteristic fragmentation patterns. The data and interpretations presented in this guide form a self-validating system, providing researchers with the necessary framework to confidently identify this compound and proceed with their work.

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